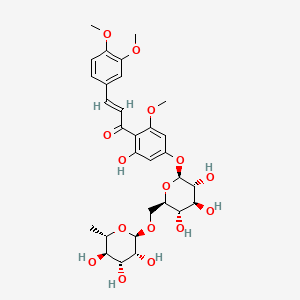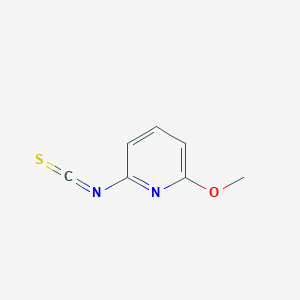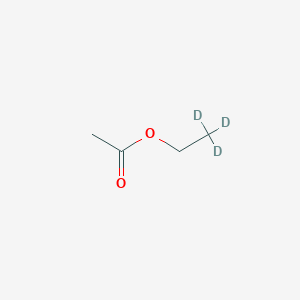
Ethyl-2,2,2-d3 acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-2,2,2-d3 acetate is a deuterated form of ethyl acetate, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-d3 acetate can be synthesized through the esterification of deuterated ethanol (ethyl-d3 alcohol) with acetic acid. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of deuterated ethanol and acetic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated under reflux, and the resulting ester is separated and purified through distillation.
化学反応の分析
Types of Reactions: Ethyl-2,2,2-d3 acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated ethanol and acetic acid.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), this compound can be reduced to deuterated ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Deuterated ethanol and acetic acid.
Reduction: Deuterated ethanol.
Transesterification: A different ester and deuterated ethanol.
科学的研究の応用
Ethyl-2,2,2-d3 acetate is widely used in scientific research due to its isotopic labeling, which makes it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
作用機序
The mechanism of action of ethyl-2,2,2-d3 acetate is primarily related to its role as a deuterated compound. In biochemical and metabolic studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within a system. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, making it easier to identify and quantify the compound in complex mixtures.
類似化合物との比較
Ethyl-2,2,2-d3 acetate is unique due to its deuterium labeling, which distinguishes it from non-deuterated esters such as ethyl acetate. Similar compounds include:
Ethyl acetate: The non-deuterated form, commonly used as a solvent in various applications.
Methyl-d3 acetate: Another deuterated ester, where the methyl group is labeled with deuterium.
Butyl-d3 acetate: A deuterated ester with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in analytical and research applications.
特性
分子式 |
C4H8O2 |
|---|---|
分子量 |
91.12 g/mol |
IUPAC名 |
2,2,2-trideuterioethyl acetate |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3 |
InChIキー |
XEKOWRVHYACXOJ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])COC(=O)C |
正規SMILES |
CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
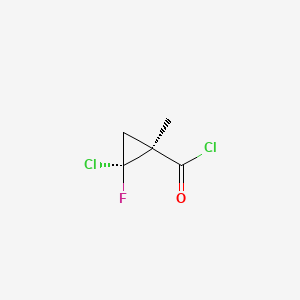

![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
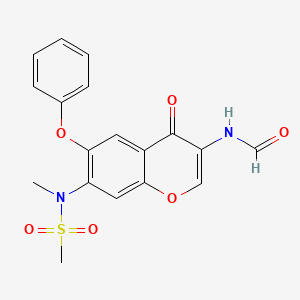


![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
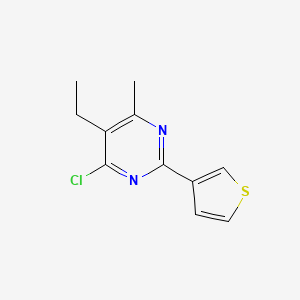

![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
